2-Naphthol-13C10

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

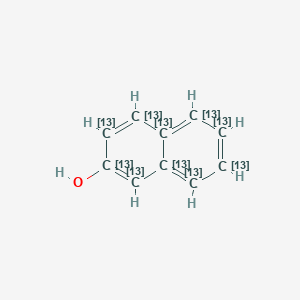

2-Naphthol-13C10, also known as 2-hydroxynaphthalene-13C10, is a labeled compound of 2-Naphthol where the carbon atoms are isotopically enriched with carbon-13. This compound is a naphthalene homologue of phenol, featuring a hydroxyl group at the 2-position. It is a colorless crystalline solid with a molecular formula of C10H8O and a melting point of 122°C .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-Naphthol is traditionally synthesized through a two-step process. The first step involves the sulfonation of naphthalene in sulfuric acid to produce naphthalene-2-sulfonic acid. The second step involves the cleavage of the sulfonic acid group in molten sodium hydroxide, resulting in the formation of 2-naphthol .

Industrial Production Methods

In industrial settings, 2-naphthol can also be produced by a method analogous to the cumene process. This involves the oxidation of naphthalene followed by acid hydrolysis to yield 2-naphthol .

Análisis De Reacciones Químicas

Types of Reactions

2-Naphthol undergoes various types of chemical reactions, including:

Oxidation: 2-Naphthol can be oxidized to form 2-naphthoquinone.

Reduction: It can be reduced to form 2-aminonaphthalene through the Bucherer reaction.

Substitution: It undergoes electrophilic substitution reactions, such as nitration and sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The Bucherer reaction involves ammonium sulfite and sodium bisulfite.

Substitution: Nitration typically uses a mixture of nitric acid and sulfuric acid, while sulfonation uses sulfuric acid.

Major Products

Oxidation: 2-Naphthoquinone

Reduction: 2-Aminonaphthalene

Substitution: Various nitro and sulfonic acid derivatives

Aplicaciones Científicas De Investigación

2-Naphthol-13C10 is used extensively in scientific research due to its labeled carbon atoms, which make it useful in tracing and studying metabolic pathways. Its applications include:

Chemistry: Used as a precursor in the synthesis of heterocyclic compounds and dyes.

Biology: Employed in metabolic studies to trace the incorporation of carbon atoms in biological systems.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Used in the production of dyes, pigments, and other industrial chemicals

Mecanismo De Acción

The mechanism of action of 2-Naphthol-13C10 involves its interaction with various molecular targets and pathways. In biological systems, it can undergo enzymatic oxidation to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .

Comparación Con Compuestos Similares

2-Naphthol-13C10 is unique due to its isotopic labeling, which distinguishes it from other similar compounds. Some similar compounds include:

1-Naphthol: An isomer of 2-naphthol with the hydroxyl group at the 1-position.

2-Aminonaphthalene: A reduction product of 2-naphthol.

2-Naphthoquinone: An oxidation product of 2-naphthol.

These compounds share similar chemical properties but differ in their specific reactivities and applications.

Actividad Biológica

2-Naphthol-13C10, a stable isotope-labeled analog of 2-naphthol, has garnered attention in various fields of research due to its unique biological properties. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

Overview of this compound

- Chemical Structure : this compound is a derivative of naphthol where the carbon atoms are labeled with the stable isotope 13C. Its molecular formula is C10H8O with a molecular weight of approximately 160.17 g/mol.

- CAS Number : 1346600-24-5

- Applications : It is primarily used in biochemical research, particularly in studies involving metabolic pathways and environmental monitoring due to its stable isotope labeling.

Target Interactions

2-Naphthol and its derivatives are known to interact with various biological targets, including:

- Enzymatic Inhibition : The compound acts as an inhibitor of certain enzymes, including cytochrome P450 enzymes, which play a crucial role in drug metabolism and detoxification processes.

- Antioxidant Activity : 2-Naphthol exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.

Biochemical Pathways

The compound influences several biochemical pathways:

- Arachidonic Acid Pathway : By modulating the release of arachidonic acid, 2-naphthol can affect inflammatory responses.

- Cell Signaling : It may interfere with various signaling pathways, including those involving nuclear factor-kappa B (NF-κB), which is critical for immune response regulation.

Antimicrobial Properties

Research has indicated that 2-Naphthol possesses antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Cytotoxic Effects

In vitro studies demonstrated that 2-Naphthol exhibits cytotoxic effects on cancer cell lines. The compound induces apoptosis through the activation of caspases and modulation of mitochondrial membrane potential.

Data Tables

| Biological Activity | Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibits growth of E. coli and S. aureus | |

| Cytotoxicity | Induces apoptosis in HeLa cells | |

| Antioxidant | Reduces oxidative stress in fibroblasts |

Case Studies

-

Case Study on Antimicrobial Efficacy :

- A study investigated the antimicrobial properties of 2-Naphthol against foodborne pathogens. The results indicated significant inhibition zones against E. coli and Salmonella species, suggesting potential applications in food safety.

-

Cancer Research Application :

- In a laboratory setting, researchers evaluated the cytotoxic effects of 2-Naphthol on various cancer cell lines, including breast and prostate cancer cells. The findings highlighted its potential as a chemotherapeutic agent due to its ability to induce apoptosis.

-

Environmental Monitoring :

- Another study utilized this compound as a tracer in environmental studies to assess the degradation pathways of polycyclic aromatic hydrocarbons (PAHs) in contaminated sites. The stable isotope labeling allowed for precise tracking of metabolic processes.

Propiedades

IUPAC Name |

naphthalen-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O/c11-10-6-5-8-3-1-2-4-9(8)7-10/h1-7,11H/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWAZRIHNYRIHIV-IIYFYTTLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH]1=[13CH][13CH]=[13C]2[13CH]=[13C]([13CH]=[13CH][13C]2=[13CH]1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.097 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.